molecular formula C5H10ClN3O B6214888 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride CAS No. 2731006-72-5

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride

Cat. No. B6214888
CAS RN: 2731006-72-5
M. Wt: 163.6
InChI Key:
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Description

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride, also known as 3-HPT, is a novel small-molecule inhibitor of protein kinase C (PKC). It is a member of the triazole family of compounds and has been used in a variety of scientific studies to investigate the role of PKC in cell signaling. PKC is a family of enzymes that plays an important role in the regulation of cell growth and differentiation, as well as in the control of cell cycle progression. 3-HPT has been found to be a potent and specific inhibitor of PKC, with a Kd of 0.1 µM.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is based on its ability to inhibit the activity of PKC. PKC is a family of enzymes that are involved in the regulation of cell growth and differentiation, as well as in the control of cell cycle progression. 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride binds to the active site of PKC and inhibits its activity by preventing the binding of the enzyme’s substrate. This inhibition of PKC activity results in a decrease in cell growth and differentiation, as well as a disruption of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride are due to its ability to inhibit the activity of PKC. Inhibition of PKC activity results in a decrease in cell growth and differentiation, as well as a disruption of cell cycle progression. In addition, inhibition of PKC activity has been linked to the modulation of gene expression, as well as the regulation of cell metabolism and drug resistance. Inhibition of PKC activity has also been linked to the development of cancer, as well as to the modulation of the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride in laboratory experiments is its high specificity for PKC. 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has a Kd of 0.1 µM, which makes it a potent and specific inhibitor of PKC. This makes it an ideal tool for studying the role of PKC in cell signaling. However, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is not without its limitations. For example, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is not very stable and has a relatively short shelf life. In addition, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is not soluble in water, which can make it difficult to use in certain laboratory experiments.

Future Directions

The potential future directions for the use of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride include the development of new and improved inhibitors of PKC. In addition, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride could be used to study the role of PKC in the development of cancer and other diseases. Furthermore, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride could be used to investigate the effects of PKC on the immune system and to develop new therapies for autoimmune diseases. Finally, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride could be used to study the role of PKC in the regulation of gene expression and to develop new strategies for gene therapy.

Synthesis Methods

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is synthesized using a simple two-step synthesis procedure. In the first step, the starting material, 1H-1,2,4-triazol-5-ylchloride (TAC) is reacted with 1-bromopropane in a base-promoted reaction to form the intermediate product, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol. In the second step, the intermediate product is then reacted with hydrochloric acid to form 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride.

Scientific Research Applications

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has been used in a variety of scientific studies to investigate the role of PKC in cell signaling. It has been used to study the effects of PKC on the regulation of cell growth and differentiation, as well as in the control of cell cycle progression. 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has also been used to study the role of PKC in the regulation of gene expression, and to investigate the effects of PKC on cell metabolism and drug resistance. In addition, 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has been used to study the role of PKC in the development of cancer, and to investigate the effects of PKC on the immune system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with 3-chloropropan-1-ol in the presence of a reducing agent to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "1H-1,2,4-triazole-5-carbaldehyde", "3-chloropropan-1-ol", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1H-1,2,4-triazole-5-carbaldehyde in a suitable solvent.", "Step 2: Add 3-chloropropan-1-ol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Dissolve the product in a suitable solvent and add hydrochloric acid to form the hydrochloride salt.", "Step 6: Isolate the final product by filtration or extraction." ] }

CAS RN

2731006-72-5

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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